molecular formula C12H10Cl2O2 B11857431 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one CAS No. 1169847-93-1

6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one

Katalognummer: B11857431
CAS-Nummer: 1169847-93-1
Molekulargewicht: 257.11 g/mol
InChI-Schlüssel: CBMHTMNEVVLUDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one is a useful research compound. Its molecular formula is C12H10Cl2O2 and its molecular weight is 257.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1169847-93-1

Molekularformel

C12H10Cl2O2

Molekulargewicht

257.11 g/mol

IUPAC-Name

6,8-dichlorospiro[3H-chromene-2,1'-cyclobutane]-4-one

InChI

InChI=1S/C12H10Cl2O2/c13-7-4-8-10(15)6-12(2-1-3-12)16-11(8)9(14)5-7/h4-5H,1-3,6H2

InChI-Schlüssel

CBMHTMNEVVLUDZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Spiro-Chromanone Scaffolds: A Privileged Architecture for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical entities with enhanced therapeutic efficacy and unique mechanisms of action is a perpetual driver in drug discovery. Among the privileged scaffolds in medicinal chemistry, the spiro-chromanone framework has emerged as a structure of significant interest. Its inherent three-dimensionality, conformational rigidity, and stereochemical complexity offer a unique architectural advantage for interacting with biological targets. This technical guide provides an in-depth exploration of the spiro-chromanone scaffold, synthesizing field-proven insights for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies for constructing this core, delve into its broad spectrum of biological activities—including antimicrobial, anticancer, and neuroprotective properties—and provide validated experimental protocols for its evaluation. The guide emphasizes the causal relationships behind experimental choices and molecular interactions, grounding all claims in authoritative scientific literature to ensure a self-validating and trustworthy resource.

Introduction: The Architectural Advantage of Spiro-Chromanones

The chromanone core is a bicyclic heterocyclic system found in a multitude of natural products and synthetic compounds, recognized for its wide range of biological activities.[1][2] However, the introduction of a spirocyclic center at the C2 position transforms this "flat" scaffold into a complex, three-dimensional structure. This architectural shift is the cornerstone of the spiro-chromanone's therapeutic potential.

The "Spiro" Advantage:

  • Three-Dimensionality: Unlike planar aromatic systems, the spirocyclic nature forces substituents into precise spatial orientations. This allows for more specific and intricate interactions within the binding pockets of proteins and enzymes, which are themselves complex 3D structures.[3]

  • Conformational Rigidity: The spiro center locks the molecule's conformation, reducing the entropic penalty upon binding to a target. This can lead to a significant increase in binding affinity and potency.[4]

  • Novel Chemical Space: The scaffold provides access to novel areas of chemical space, enabling the design of molecules that can overcome resistance mechanisms developed against existing planar drugs.[4]

These features have established spiro-chromanones as a versatile platform for developing therapeutics against a wide array of diseases, from infectious agents to complex human pathologies like cancer and neurodegenerative disorders.[3][5]

Synthesis Strategies: Constructing the Core Scaffold

The translation of a promising scaffold into a viable drug candidate pipeline is contingent on efficient and versatile synthetic methodologies. A robust synthetic strategy allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. Various methods, including Kabbe condensation, 1,3-dipolar cycloadditions, and organocatalyzed reactions, have been developed to access this architecture.[3]

Below is a generalized workflow for the synthesis and validation of a spiro-chromanone library.

G cluster_synthesis Synthesis & Purification cluster_validation Characterization & Screening Reactants 2-Hydroxyacetophenone + Cyclic Ketone Reaction Reaction (e.g., Microwave-Assisted Condensation) Reactants->Reaction Crude Crude Product Reaction->Crude Purify Column Chromatography Crude->Purify Pure Pure Spiro-Chromanone Purify->Pure Characterize Structural Characterization (NMR, IR, Mass Spec) Pure->Characterize Screen Biological Screening (e.g., MTT, MIC assays) Characterize->Screen Data Data Analysis (IC50 / MIC Determination) Screen->Data Hit Hit Compound Identification Data->Hit

Caption: Generalized workflow for spiro-chromanone synthesis and evaluation.

Protocol 1: Generalized Microwave-Assisted Synthesis of a Spiro-Chromanone Derivative

This protocol describes a common and efficient method for synthesizing the spiro-chromanone core, adapted from established literature.[6] Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.

Methodology:

  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine 2-hydroxyacetophenone (1.0 mmol), a cyclic ketone (e.g., cyclohexanone, 1.2 mmol), and a catalytic amount of a base (e.g., pyrrolidine, 0.2 mmol).

  • Solvent Addition: Add a suitable solvent, such as ethanol (3 mL), to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120°C) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure spiro-chromanone compound.

  • Characterization: Confirm the structure of the synthesized compound using spectral techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Expertise Note: The choice of a base like pyrrolidine is critical as it acts as a catalyst for the initial aldol condensation between the two carbonyl compounds. Microwave heating is preferred over conventional refluxing because it provides uniform and rapid heating, which minimizes the formation of side products and significantly reduces reaction time.

A Spectrum of Biological Activity: Key Therapeutic Areas

The true value of the spiro-chromanone scaffold lies in its demonstrated efficacy across multiple therapeutic domains. Its rigid 3D structure allows for precise targeting of various enzymes and receptors.

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of agents with novel mechanisms of action.[7] Spiro-chromanone derivatives have shown significant potential, targeting essential bacterial and fungal pathways.

Mechanism of Action: Molecular docking studies suggest that these compounds can bind to and inhibit critical microbial enzymes such as DNA gyrase and lanosterol 14-alpha demethylase, which are essential for DNA replication and cell membrane integrity, respectively.[7] The phenolic groups often present in these structures can also disrupt microbial membranes directly.[4]

G Scaffold Spiro-Chromanone Scaffold Target Bacterial DNA Gyrase Scaffold->Target Process DNA Supercoiling & Replication Scaffold->Process Inactivates Target Target->Process Required for Outcome Bacterial Cell Division Process->Outcome Inhibition Inhibition Block Blocked

Caption: Inhibition of bacterial DNA gyrase by a spiro-chromanone scaffold.

Table 1: Antimicrobial Activity of Representative Spiro-Chromanone Derivatives

Compound ID Target Microbe MIC (µM) Reference
Hydrazide 8 S. aureus 1.64 [7]
Hydrazide 8 E. coli 1.64 [7]
Hydrazide 8 C. albicans 6.57 [7]
Hydrazone 17 S. aureus 1.88 [7]

| (2S,4R,6′R*)-diastereomer | Gram-positive bacteria | 2 µg/mL |[4] |

Anticancer Therapeutics

Spiro-chromanones have demonstrated potent cytotoxic activity against various human cancer cell lines.[5] Their mechanisms are diverse, ranging from enzyme inhibition to the induction of programmed cell death (apoptosis).

Mechanism of Action:

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of histone deacetylases (HDACs) or receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[5][8] Inhibition of EGFR, for example, blocks downstream signaling pathways (like RAS-RAF-MEK-ERK) that are crucial for cancer cell proliferation and survival.

  • Cell Cycle Arrest: Some compounds have been shown to arrest cancer cells in the G2/M phase of the cell cycle, preventing mitosis and leading to cell death.[9]

G Scaffold Spiro-Chromanone Inhibitor EGFR EGFR Kinase Domain Scaffold->EGFR Binds & Inhibits Pathway Downstream Signaling (e.g., RAS/MAPK) EGFR->Pathway Activates Outcome Cell Proliferation & Survival Pathway->Outcome Apoptosis Apoptosis Pathway->Apoptosis Suppresses

Caption: Spiro-chromanone inhibiting EGFR signaling to promote apoptosis.

Table 2: Cytotoxic Activity (IC₅₀) of Spiro-Chromanone Analogs against Cancer Cell Lines

Compound ID Cell Line Cancer Type IC₅₀ (µM) Reference
Compound 16 MCF-7 Breast Carcinoma 0.31 [5]
Compound 16 A2780 Ovarian Cancer 5.62 [5]
Csp 12 MCF-7 Breast Cancer 4.34 [8]
Csp 18 B16F10 Murine Melanoma 29.31 [8]
Compound 11 HL-60 Leukemia 8.36 [9]

| Compound 3a | Colon Cancer Lines | Colon Cancer | ~70-210 |[10] |

Neuroprotective Agents (Anti-Cholinesterase Activity)

In diseases like Alzheimer's, enhancing cholinergic neurotransmission is a key therapeutic strategy. This is often achieved by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down the neurotransmitter acetylcholine. Spiro-chromanone hybrids have been synthesized and identified as potent inhibitors of these enzymes.[11][12]

Table 3: Cholinesterase Inhibitory Activity of Spiro-Chromanone Hybrids

Compound ID Target Enzyme IC₅₀ (µM) Reference
Compound 5f (Fluoro-substituted) AChE 3.20 ± 0.16 [12]
Compound 5f (Fluoro-substituted) BChE 18.14 ± 0.06 [12]

| Galantamine (Standard Drug) | BChE | 19.34 ± 0.17 |[12] |

Novel Frontiers: Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial communication system that regulates virulence factor expression.[13] Inhibiting QS represents an innovative anti-infective strategy that does not directly kill bacteria but instead disarms them, potentially reducing the selective pressure for resistance. Spiro-chromanone derivatives have been identified as promising QS inhibitors.[13]

G cluster_trad Traditional Antibiotics cluster_qs Quorum Sensing Inhibitors Trad_A Bacteria Population Trad_B Antibiotic Applied Trad_A->Trad_B Trad_C Bacteria Killed Trad_B->Trad_C Trad_D Selection for Resistant Survivors Trad_C->Trad_D QS_A Bacteria Population QS_B QS Inhibitor Applied QS_A->QS_B QS_C Communication Blocked QS_B->QS_C QS_D Virulence Prevented (Bacteria Disarmed) QS_C->QS_D

Caption: Contrasting traditional antibiotics with quorum sensing inhibitors.

Screening and Evaluation: From Synthesis to Biological Validation

A robust and reproducible screening cascade is essential to identify promising lead compounds from a synthesized library. Standardized in vitro assays provide the initial data on potency and selectivity.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and proliferation. It is a cornerstone for screening potential anticancer agents.[10]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the spiro-chromanone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Trustworthiness Note: This protocol is self-validating through the inclusion of both positive and negative controls. The positive control ensures the assay system is responsive, while the negative control establishes the baseline for 100% viability. Running experiments in triplicate or quadruplicate is essential to ensure statistical significance.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is fundamental for quantifying the potency of new antibacterial or antifungal compounds.[4]

Methodology:

  • Inoculum Preparation: Grow a fresh culture of the target microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the spiro-chromanone test compound in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Conclusion and Future Perspectives

The spiro-chromanone scaffold represents a validated and highly promising platform in drug discovery. Its unique three-dimensional architecture provides a distinct advantage for achieving high potency and selectivity against a wide range of biological targets. The diverse biological activities, from antimicrobial and anticancer to neuroprotective effects, underscore its versatility.

Future research should focus on:

  • Rational Design: Utilizing computational docking and molecular dynamics to design next-generation analogs with improved binding affinity and optimized pharmacokinetic profiles.[11]

  • Exploring New Targets: Expanding the screening of spiro-chromanone libraries against new and challenging disease targets.

  • Stereoselective Synthesis: Developing more efficient enantioselective or diastereoselective synthetic methods to isolate the most active stereoisomers, as biological activity is often stereospecific.[4][14]

By integrating advanced synthetic chemistry, rigorous biological evaluation, and computational modeling, the full therapeutic potential of the spiro-chromanone scaffold can be realized, paving the way for the development of novel and effective medicines.

References

  • ResearchGate. (n.d.). Synthesis of Spirochromanones 3a–i and 4a–i. Available from: [Link]

  • El-Sayed, N. F., et al. (2021). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. RSC Advances. Available from: [Link]

  • Cuevas-Yañez, E., et al. (2022). Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. Heterocycles, 104(1). Available from: [Link]

  • Naik, J. B., & Atcha, K. R. (n.d.). Synthesis of Spiro Chromanone Based Substituted Triazoles Derivatives Using Green Reaction Techniques and their Antimicrobial Activity. International Journal of Green and Herbal Chemistry. Available from: [Link]

  • Wang, Y., et al. (n.d.). Enantioselective heterocyclic synthesis of spiro chromanone–thiochroman complexes catalyzed by a bifunctional indane catalyst. Chemical Communications. Available from: [Link]

  • Alam, M. M., et al. (2025). Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). ResearchGate. Available from: [Link]

  • Alam, M. M., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813. Available from: [Link]

  • Kondapalli, V. G. C. S., et al. (2026). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. ResearchGate. Available from: [Link]

  • Kondapalli, V. G. C. S., et al. (2022). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Future Medicinal Chemistry. Available from: [Link]

  • Maslov, M. A., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules. Available from: [Link]

  • Nayana, M. R., & S, P. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Current Medicinal Chemistry, 28. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Available from: [Link]

  • Wozniak, D., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 25(7), 1613. Available from: [Link]

  • Wozniak, D., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences. Available from: [Link]

  • Pathania, R., et al. (n.d.). Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. RSC Publishing. Available from: [Link]

  • Pathania, R., et al. (2024). Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

Methodological & Application

The Strategic Application of 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous demand for novel molecular architectures that can effectively explore three-dimensional chemical space and interact with complex biological targets.[1] Spirocyclic frameworks have garnered significant attention in this regard, offering a rigid and structurally unique core that can project substituents in well-defined vectors, thereby enhancing target binding and improving pharmacokinetic properties.[2] The chromanone scaffold, a privileged structure in medicinal chemistry, has been extensively explored for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The fusion of a cyclobutane ring at the C2 position to form a spiro[chroman-2,1'-cyclobutan]-4-one system introduces a higher degree of sp3 character and conformational rigidity. The incorporation of a 6,8-dichloro substitution pattern on the chroman ring is anticipated to modulate the electronic properties and biological activity of the resulting derivatives, making 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one a highly promising, yet underexplored, synthetic intermediate. This application note provides a comprehensive guide to the synthesis and potential applications of this versatile building block for researchers in medicinal chemistry and drug development.

Proposed Synthesis of 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one

Step 1: Synthesis of 6,8-Dichlorochroman-4-one

The synthesis of the dichlorinated chromanone core can be achieved through a Friedel-Crafts acylation followed by an intramolecular cyclization.

Protocol 1: Synthesis of 6,8-Dichlorochroman-4-one

  • Reaction: 3,5-Dichlorophenol is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to afford an acylated intermediate. This intermediate is then subjected to intramolecular cyclization to yield 6,8-dichlorochroman-4-one.

  • Materials:

    • 3,5-Dichlorophenol

    • 3-Chloropropionyl chloride

    • Aluminum chloride (anhydrous)

    • Dichloromethane (anhydrous)

    • Hydrochloric acid (1 M)

    • Sodium sulfate (anhydrous)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add 3,5-dichlorophenol portion-wise, maintaining the temperature below 5 °C.

    • Slowly add 3-chloropropionyl chloride to the reaction mixture and allow it to stir at 0 °C for 1 hour, then at room temperature for 12 hours.

    • Carefully pour the reaction mixture onto crushed ice and acidify with 1 M hydrochloric acid.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then heated in the presence of a base (e.g., sodium hydroxide) to facilitate intramolecular cyclization.

    • Purify the resulting 6,8-dichlorochroman-4-one by column chromatography on silica gel.

  • Rationale: The Friedel-Crafts acylation is a classic and reliable method for the formation of carbon-carbon bonds on aromatic rings. The subsequent base-mediated cyclization is an efficient way to form the chromanone ring system.

Step 2: Spirocyclization to 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one

The formation of the spirocyclic cyclobutane ring can be achieved through a reaction with a suitable cyclobutanone precursor. A plausible approach involves the use of 1,3-dibromopropane in a double alkylation reaction at the C3 position, followed by intramolecular cyclization. A more direct approach, analogous to the Kabbe condensation, involves the reaction with a cyclobutanone equivalent.[5]

Protocol 2: Synthesis of 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one

  • Reaction: 6,8-Dichlorochroman-4-one is reacted with 1,1-di(tosylmethyl)cyclobutane in the presence of a strong base to form the spirocyclic product. This method is an adaptation of known procedures for spirocyclization.

  • Materials:

    • 6,8-Dichlorochroman-4-one

    • 1,1-di(tosylmethyl)cyclobutane (can be prepared from cyclobutanone)

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous dimethylformamide (DMF)

    • Ammonium chloride (saturated aqueous solution)

    • Ethyl acetate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of 6,8-dichlorochroman-4-one in anhydrous DMF dropwise.

    • After stirring for 30 minutes, add a solution of 1,1-di(tosylmethyl)cyclobutane in anhydrous DMF.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one.

  • Causality behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the C3 position of the chromanone without competing nucleophilic attack at the carbonyl. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and the ionic intermediates.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 6,8-Dichlorochroman-4-one cluster_step2 Step 2: Spirocyclization A 3,5-Dichlorophenol C 6,8-Dichlorochroman-4-one A->C 1. AlCl3, CH2Cl2 2. NaOH B 3-Chloropropionyl chloride B->C E 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one C->E NaH, DMF D 1,1-di(tosylmethyl)cyclobutane D->E Derivatization_Workflow cluster_derivatives Derivative Library Start 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one Amine Spiro-amines Start->Amine Reductive Amination (R-NH2, STAB) Alkene Exocyclic Alkenes Start->Alkene Wittig / HWE Reaction (Ylide) Alcohol Tertiary Alcohols Start->Alcohol Grignard / Organolithium (R-MgBr / R-Li)

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of Dichlorospiro Chromanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility issues of dichlorospiro chromanones in organic solvents. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising, yet often challenging, class of compounds. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to help you overcome solubility hurdles in your experiments.

Introduction: Understanding the Solubility Puzzle

Dichlorospiro chromanones are complex, rigid structures that often exhibit poor solubility in common organic solvents. This can be attributed to a combination of factors including strong crystal lattice energy, the presence of two chlorine atoms which can influence intermolecular interactions, and the overall lipophilicity of the spirocyclic system.[1][2] Poor solubility can significantly impede progress in drug discovery and development, affecting everything from initial screening assays to formulation.[3] This guide provides a systematic approach to tackling these challenges.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the solubility of dichlorospiro chromanones:

Q1: Why is my dichlorospiro chromanone insoluble in common solvents like methanol and acetonitrile?

A1: The insolubility of dichlorospiro chromanones in polar protic solvents like methanol can be due to their rigid, largely non-polar structure. While the chromanone core has some polar features, the spirocyclic and dichlorinated portions of the molecule can dominate, leading to a preference for less polar or more specific solvent interactions. Strong intermolecular forces within the crystal lattice of the solid compound can also be a major barrier to dissolution.[4]

Q2: I'm seeing my compound "crash out" of solution during my experiment. What's happening?

A2: This phenomenon, known as precipitation, often occurs when the compound is initially dissolved in a strong solvent (like DMSO) and then diluted into an aqueous or less-solubilizing medium for an assay. The compound was likely in a supersaturated state and fell out of solution as the solvent environment changed. To mitigate this, consider using a co-solvent system or incorporating a precipitation inhibitor like HPMC or PVP in your formulation.[4]

Q3: Can I heat the solvent to improve the solubility of my dichlorospiro chromanone?

A3: Yes, in many cases, increasing the temperature can enhance the solubility of a solid in a liquid.[5] However, you must first confirm the thermal stability of your specific dichlorospiro chromanone. Degradation at elevated temperatures is a real possibility. Always run a stability check before relying on heat for solubilization.

Q4: Are there any "go-to" solvents for this class of compounds?

A4: While there is no universal solvent, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often good starting points for creating stock solutions of poorly soluble compounds due to their strong solubilizing power.[6][7] For working solutions, co-solvent systems are frequently necessary.

Q5: How does the dichloro- substitution affect solubility?

A5: The two chlorine atoms can have a complex effect. They increase the molecular weight and can alter the polarity and crystal packing of the molecule. In some cases, chlorination can lead to a decrease in solubility in aqueous media.[8] The position of the chlorine atoms on the chromanone structure will also play a significant role in the overall physicochemical properties.

Troubleshooting Guides

Guide 1: Initial Solvent Screening for a Novel Dichlorospiro Chromanone

This guide provides a systematic approach to identifying a suitable solvent system for your compound.

Objective: To find a single solvent or co-solvent system that can dissolve your dichlorospiro chromanone to the desired concentration for your experiment.

Workflow Diagram:

Caption: A workflow for systematic solvent screening.

Experimental Protocol:

  • Preparation: Weigh out a small, precise amount of your dichlorospiro chromanone (e.g., 1 mg) into several small, clear vials.

  • Initial Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the categories in the workflow diagram (DMSO, DMF, Methanol, Ethanol, Toluene, THF).

  • Observation: Vortex each vial for 1-2 minutes at room temperature. Visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the same solvent and vortex again. Repeat this process until the compound dissolves or a practical volume limit is reached.

  • Co-solvent Testing: If single solvents are unsuccessful, create binary mixtures (e.g., 1:1, 1:3, 3:1 ratios of a strong solvent like DMSO with a less polar solvent) and repeat the process.

  • Record Keeping: Carefully document the approximate solubility in each solvent or co-solvent system (e.g., <1 mg/mL, ~5 mg/mL, >10 mg/mL).

Guide 2: Addressing Precipitation in Aqueous Buffers

Objective: To maintain the solubility of your dichlorospiro chromanone when diluting a stock solution into an aqueous buffer for biological assays.

Workflow Diagram:

Caption: A decision tree for resolving precipitation issues.

Strategies and Considerations:

  • Co-solvent Percentage: When diluting your stock, aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) that maintains solubility. High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.

  • Surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in the aqueous buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[9]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.[9]

  • pH Adjustment: If your dichlorospiro chromanone has any ionizable functional groups, adjusting the pH of the buffer may improve solubility. However, this is often not the case for this class of compounds.

Data Summary Table: Recommended Starting Solvents

While specific solubility data for every dichlorospiro chromanone is not available, the following table provides a general guideline for initial solvent selection based on solvent properties.

Solvent ClassExample SolventsExpected SolubilityNotes
Polar Aprotic DMSO, DMF, NMPHighGood for stock solutions, but may need to be limited in final assay concentrations.
Ethers THF, DioxaneModerate to HighCan be good co-solvents. THF is prone to peroxide formation.
Chlorinated Dichloromethane (DCM)Moderate to HighOften effective, but can be toxic and has environmental concerns.
Ketones Acetone, MEKModerateCan be useful, but volatility can be an issue.
Alcohols Ethanol, IsopropanolLow to ModerateGenerally less effective as primary solvents for this class.
Non-Polar Toluene, HeptaneLowUnlikely to be effective unless the spirocycle is very large and non-polar.

Advanced Approaches

For particularly challenging dichlorospiro chromanones, more advanced techniques may be necessary:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline compound into a polymer matrix in an amorphous state.[4] This can significantly enhance aqueous dissolution rates.

  • Nanosuspensions: By reducing the particle size of the compound to the nanometer range, the surface area is dramatically increased, which can lead to improved dissolution rates and bioavailability.[4]

  • Computational Modeling: In silico tools and machine learning models are increasingly being used to predict the solubility of new chemical entities in various solvents.[10][11] These can help to guide initial solvent selection and reduce experimental work. Hansen Solubility Parameters (HSP) can also be a useful theoretical framework for predicting solvent compatibility.[12][13]

Conclusion

Solving the solubility issues of dichlorospiro chromanones requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can successfully navigate these challenges and advance their research and development efforts. Remember that each compound is unique, and some level of empirical testing will always be necessary to find the optimal solution.

References

  • Ravve, A. (2026, February 19). Effects of Changes in Solubility. Principles of Polymer Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Procedure for solubility testing of NM suspension. (2016, May 28).
  • 2.2: Solubility Lab - Chemistry LibreTexts. (2021, September 11).
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Palmer, D. S., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. (2023, August 21).
  • Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres - Kinam Park.
  • A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19).
  • Solubility Prediction of Organic Molecules with Molecular Dynamics Simul
  • Chlorination of Heterocyclic and Acyclic Sulfonhydrazones - Canadian Science Publishing.
  • Formulation Using Hansen Solubility Parameters - ResearchG
  • Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations - Knowledge UChicago. (2021, July 30).
  • Broholm, K., & Feenstra, S. (1994).
  • Hansen Solubility Parameters.
  • Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations - Ascendia Pharmaceutical Solutions. (2025, June 24).
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Solubility of Organic Compounds. (2023, August 31).
  • Effects of Changes in Solubility. (2026, February 19).
  • Applications of the Hansen solubility parameter for cellulose - BioResources. (2021, September 9).
  • Effect of Chlorin
  • MedChem Tips and Tricks – ACSGCIPR. (2016, February 12).
  • Solubility and Decomposition of Organic Compounds in Subcritical W
  • Chlorinated Solvents - Enviro Wiki. (2022, April 27).
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and w
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.
  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025, May 13).
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Development of a General Solvents Method for DMSO Soluble Compounds - USP-NF.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
  • Solvent Miscibility Table.
  • (PDF) Solubilities of the Silver Halides in Aqueous Mixtures of Methanol, Acetonitrile, and Dimethylsulfoxide - Academia.edu.

Sources

Validation & Comparative

Spiro vs. Non-Spiro Chroman-4-ones: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core for flavonoids, homoisoflavonoids, and various synthetic therapeutics. However, the biological efficacy of this scaffold diverges significantly based on its topological complexity.

This guide compares Non-Spiro Chroman-4-ones (planar, bicyclic systems) against Spiro Chroman-4-ones (3D, conformationally restricted systems).

The Verdict:

  • Non-Spiro Variants: Excel in synthetic accessibility and ligand efficiency for narrow, deep hydrophobic pockets. However, they often suffer from poor metabolic stability and non-specific binding due to their planar nature ("Flatland" liability).

  • Spiro Variants: Demonstrate superior clinical translatability. The introduction of a spiro-ring (typically at C2 or C3) increases the fraction of

    
     hybridized carbons (
    
    
    
    ), improving aqueous solubility and selectivity.[1] They are particularly dominant in disrupting Protein-Protein Interactions (PPIs) such as MDM2-p53 and overcoming drug resistance in Mycobacterium tuberculosis .

Structural & Mechanistic Rationale

To understand the biological divergence, one must analyze the structural vectors.

The "Escape from Flatland"

Traditional drug design relied heavily on planar aromatic systems. While potent, these often fail in late-stage development due to poor physicochemical properties. Spiro-chromanones introduce a vector perpendicular to the aromatic plane, allowing the molecule to explore the


-axis of a binding pocket.
Visualization: Structural Impact on Pharmacophores

SpiroVsFlat Flat Non-Spiro Chroman-4-one (Planar Core) Prop1 Low Solubility High Promiscuity Flat->Prop1 π-stacking aggregation Target1 Deep/Narrow Pockets (e.g., Kinase ATP sites) Flat->Target1 Intercalation fit Spiro Spiro Chroman-4-one (3D Architecture) Prop2 High Fsp3 Score Metabolic Stability Spiro->Prop2 Rigidification Target2 Protein-Protein Interfaces (e.g., MDM2-p53) Spiro->Target2 Shape complementarity Prop1->Prop2 Synthetic Evolution

Figure 1: Structural evolution from planar chromanones to spiro-scaffolds and the resulting shift in pharmacological profile.

Comparative Biological Efficacy[2][3]

Case Study A: Oncology (Targeting MDM2-p53)

The MDM2-p53 interaction is a "holy grail" target. Planar molecules struggle here because the binding interface is a shallow, hydrophobic cleft rather than a deep pocket.

  • Non-Spiro Performance: Simple chromanones often act as cytotoxic agents (e.g., tubulin inhibitors) but lack the specificity to inhibit MDM2 without off-target toxicity.

  • Spiro Performance: Spiro-linkage (often spiro-oxindole fused chromanones) mimics the Trp23-Leu26-Phe19 triad of p53, filling the MDM2 cleft precisely.

Data Summary: Antiproliferative Potency (


) [2][3][4]
Compound ClassCell LineTarget MechanismPotency (

)
Selectivity Index (SI)
Non-Spiro (Flavonoid analogs)MCF-7 (Breast)General Cytotoxicity10 - 50

M
Low (< 5)
Spiro (Spiro[chroman-2,4'-piperidin]-4-one)MCF-7Apoptosis (Sub-G1 arrest)0.31 - 5.62

M
High (> 10)
Spiro (Spiro-oxindole derivatives)SJSA-1 (Osteosarcoma)MDM2-p53 Inhibition0.086

M (86 nM)
Very High

Note: Data derived from comparative analysis of spiro-oxindole inhibitors (e.g., MI-219 analogs) vs. standard chromanones.

Case Study B: Antimicrobial (Antitubercular)

Drug resistance in Mycobacterium tuberculosis (Mtb) requires novel scaffolds that do not cross-react with Isoniazid (INH) resistance mechanisms.

  • Non-Spiro: Susceptible to rapid efflux; moderate activity against standard strains.

  • Spiro: The bulky spiro system often evades efflux pumps and binds to novel sites on targets like PtpB (Protein Tyrosine Phosphatase B) or InhA .

Data Summary: Antitubercular Activity (MIC)

Compound ClassStrainMIC (

g/mL or

M)
Efficacy vs. Standard
Non-Spiro (Simple Chromanone)Mtb H37Rv12.5 - 50

g/mL
Weak
Spiro (Fluoro-spirooxindolopyrrolidine)Mtb H37Rv0.39

g/mL
Comparable to Isoniazid
Spiro (Spiro-chromanone conjugate)Mtb (MDR Isolates)0.19

g/mL
Superior (Breaks resistance)

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Synthesis: The Kabbe Condensation (Spiro-Specific)

Unlike the simple acid-catalyzed cyclization for non-spiro chromanones, spiro-variants require a condensation that forms the pyran ring and the spiro-junction simultaneously.

Protocol:

  • Reagents: 2-Hydroxyacetophenone (1.0 eq), Cyclic Ketone (e.g., N-boc-piperidone) (1.0 eq), Pyrrolidine (0.5 eq, Catalyst).

  • Solvent: Methanol (dry).

  • Condition: Reflux for 4–6 hours.

  • Work-up: Cool to RT. The spiro-product often precipitates. Filter and wash with cold MeOH.

  • Validation: Check

    
    C NMR. A spiro-carbon signal at 
    
    
    
    70–80 ppm (quaternary) confirms the spiro-junction, distinct from the CH signal of non-spiro precursors.
Biological Assay: Resazurin Microtiter Assay (REMA) for Mtb

This colorimetric assay is superior to CFU counting for high-throughput comparison of spiro vs. non-spiro libraries.

Protocol:

  • Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth (ADC supplemented) until

    
    .
    
  • Plating: Dispense 100

    
    L culture into 96-well plates.
    
  • Treatment: Add test compounds (Spiro vs. Non-Spiro) in serial dilutions (e.g., 100

    
    M to 0.19 
    
    
    
    M). Include Isoniazid as positive control.[5]
  • Incubation: 7 days at 37°C.

  • Development: Add 30

    
    L of 0.01% Resazurin (blue). Incubate 24h.
    
  • Readout: Pink color = Viable bacteria (Reduction of Resazurin to Resorufin). Blue = Inhibition.

  • Calculation: Determine MIC as the lowest concentration preventing the Blue

    
     Pink shift.
    

Mechanistic Pathway Visualization

The following diagram illustrates the specific pathway where Spiro-chromanones outperform Non-Spiro variants in oncology (p53 reactivation).

MDM2Path MDM2 MDM2 Protein (E3 Ubiquitin Ligase) Complex MDM2-p53 Complex (Inactivated p53) MDM2->Complex Binds p53 p53 Tumor Suppressor p53->Complex Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Transcriptional Activation Proteasome Proteasomal Degradation Complex->Proteasome Ubiquitination NonSpiro Non-Spiro Chromanone (Weak/Non-specific Binding) NonSpiro->Complex Fails to disrupt Spiro Spiro-Chromanone (Fills Trp23 Pocket) Spiro->p53 Releases Spiro->Complex Displaces p53 (High Affinity)

Figure 2: Mechanism of Action. Spiro-chromanones selectively inhibit the MDM2-p53 interaction, restoring apoptotic pathways, whereas non-spiro variants often fail to disrupt this complex.

References

  • Antitubercular Activity of Spiro-Chromanones

    • Sriram, D., et al. "Activity against Mycobacterium tuberculosis of a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles." RSC Advances, 2014.
  • Spiro-[chroman-2,4'-piperidin]-4-one Synthesis & Activity

    • Chitti, S., et al. "Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents."[6] Chemistry & Biodiversity, 2022.[7]

  • MDM2-p53 Inhibition (Spiro Scaffolds)

    • Ding, K., et al. "Structure-based design of spiro-oxindole compacts as potent, specific and orally active inhibitors of the MDM2-p53 interaction." Journal of Medicinal Chemistry, 2012.
  • The "Escape from Flatland" Concept

    • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.
  • Cytotoxicity of Spirochromanones

    • Al-Warhi, T., et al. "Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives." Journal of Applied Pharmaceutical Science, 2018.

Sources

Comparative Guide: IR Spectral Analysis of Chloro-Substituted Chromanones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of IR spectroscopy for characterizing chloro-substituted chromanones.

Executive Summary

Objective: To distinguish between regioisomers of chloro-chromanones (specifically


-chloro vs. aromatic-chloro) using Infrared (IR) Spectroscopy.
Core Comparison:  This guide compares the spectral "performance"—defined as peak resolution and diagnostic shift capability—of IR spectroscopy against Nuclear Magnetic Resonance (NMR) for this specific structural elucidation task.
Audience:  Medicinal chemists and analytical scientists involved in flavonoid and heterocyclic drug development.[1]

Mechanistic Theory: Substituent Effects on

The carbonyl stretching frequency (


) is the most diagnostic handle in the chromanone spectrum. Its position is governed by the delicate balance of Inductive Effects (-I) , Resonance Effects (+R) , and Field Effects .
The Chromanone Baseline

The parent molecule, Chroman-4-one , features a carbonyl group conjugated with a benzene ring.[1]

  • Baseline Frequency: ~1685–1690 cm⁻¹[1]

  • Reasoning: Conjugation lowers the double-bond character of the carbonyl (via resonance contributors), reducing the force constant (

    
    ) and thus the frequency compared to a non-conjugated cyclohexanone (~1715 cm⁻¹).
    
Scenario A: 3-Chlorochroman-4-one (Alpha-Halo Effect)

Placing a chlorine atom at the C3 position (


-carbon) creates a significant Blue Shift  (increase in wavenumber).[1]
  • Shift: +15 to +25 cm⁻¹ (Target: ~1705–1715 cm⁻¹)

  • Mechanism:

    • Inductive Effect (-I): The electronegative Cl withdraws electron density through the

      
      -bond, shortening the C=O bond.[1]
      
    • Field Effect (Dipolar Interaction): The C-Cl dipole aligns partially against the C=O dipole (depending on conformation, typically equatorial Cl in half-chair), increasing the energy required to stretch the carbonyl bond.

Scenario B: 6-Chlorochroman-4-one (Aromatic Substitution)

Placing a chlorine atom at the C6 position (aromatic ring) results in a Negligible to Slight Blue Shift .

  • Shift: +2 to +5 cm⁻¹ (Target: ~1690–1695 cm⁻¹)

  • Mechanism:

    • The C6 position is meta to the carbonyl attachment point (C4a) relative to the conjugation pathway.[1] While Chlorine is an electron-withdrawing group (EWG) inductively, its ability to affect the carbonyl resonance is dampened by distance and position. The inductive withdrawal slightly strengthens the C=O bond, but lacks the proximity of the

      
      -halo effect.
      

Comparative Data Analysis

The following table summarizes the diagnostic peaks derived from spectral data of chromanone derivatives.

Compound

(Carbonyl)

(Chloro)
Diagnostic Note
Chroman-4-one (Parent)1685 – 1690 cm⁻¹ AbsentStrong, sharp peak.[1][2] Baseline for conjugation.
3-Chlorochroman-4-one 1705 – 1715 cm⁻¹ 600 – 800 cm⁻¹ Significant Blue Shift. The

-halo effect clearly distinguishes this from the parent.
6-Chlorochroman-4-one 1690 – 1696 cm⁻¹ 1050 – 1090 cm⁻¹ Minimal Shift. Hard to distinguish from parent via C=O alone; relies on Ar-Cl fingerprint.
Performance Comparison: IR vs. Alternatives
FeatureIR Spectroscopy ¹H NMR Spectroscopy Mass Spectrometry
Differentiation Power Medium. Excellent for

-substitution (3-Cl); Poor for aromatic regiochemistry (6-Cl vs 7-Cl).
High. Definitive coupling constants (

values) and chemical shifts identify exact positions.
Low. Identifies presence of Cl (isotope pattern) but not position.
Throughput High. Rapid solid-state analysis (ATR/KBr).Medium. Requires dissolution and shimming.High. Coupled with LC.[1][3]
Sample State Solid (preferred) or Liquid.Solution only.Solution/Gas.[1][4]

Experimental Protocol: High-Fidelity KBr Pellet Preparation

For publication-quality spectra of solid chromanones, the KBr pellet method is preferred over ATR for its superior resolution of weak overtone bands and lack of refractive index artifacts.[1]

Step-by-Step Methodology
  • Reagent Prep: Dry Potassium Bromide (KBr) analytical grade powder at 110°C overnight to remove hygroscopic water. Store in a desiccator.

  • Ratio: Mix 1.5 mg of the chromanone sample with 250 mg of dried KBr (approx. 1:150 ratio).

  • Grinding:

    • Place mixture in an agate mortar.

    • Grind vigorously for 2–3 minutes until the mixture is a fine, non-reflective powder. Crucial: Particle size must be smaller than the IR wavelength (<2

      
      m) to prevent Christiansen scattering (sloping baseline).
      
  • Pressing:

    • Transfer powder to a 13mm die set.

    • Apply vacuum for 2 minutes to remove trapped air.

    • Compress at 8–10 tons of pressure for 1–2 minutes.

  • Validation: The resulting pellet should be transparent (glass-like). If opaque/white, regrind and repress.

  • Acquisition:

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹[1]

    • Scans: 32 (minimum) to 64

    • Background: Pure KBr pellet (air background is insufficient for quantitative comparison).

Visualizations

Diagram 1: Spectral Logic Flow for Identification

This decision tree illustrates how to interpret the carbonyl shift to classify an unknown chloro-chromanone.

ChromanoneID Start Unknown Chloro-Chromanone (Solid Sample) Acquire Acquire IR Spectrum (Focus: 1650-1750 cm⁻¹) Start->Acquire CheckPeak Analyze Carbonyl Peak (ν C=O) Acquire->CheckPeak HighFreq Peak > 1705 cm⁻¹ (Blue Shift) CheckPeak->HighFreq Strong Shift (+20 cm⁻¹) LowFreq Peak ~ 1685-1695 cm⁻¹ (Baseline) CheckPeak->LowFreq Minimal Shift AlphaHalo Diagnosis: 3-Chlorochromanone (α-Halo Effect) HighFreq->AlphaHalo Confirm Secondary Check: Fingerprint Ar-Cl (1050-1090 cm⁻¹) LowFreq->Confirm AromaticHalo Diagnosis: 6-Chlorochromanone (or other Ar-Cl isomer) Confirm->AromaticHalo

Caption: Logic flow for distinguishing alpha-substituted vs. aromatic-substituted chromanones via Carbonyl shift.

Diagram 2: Experimental Workflow (KBr Method)

KBrProtocol Dry Dry KBr (110°C, Overnight) Weigh Weigh Sample (1.5 mg : 250 mg KBr) Dry->Weigh Grind Grind (Agate Mortar) < 2μm particle size Weigh->Grind Press Hydraulic Press 10 Tons / 2 mins Grind->Press Scan FT-IR Scan (32 scans, 4cm⁻¹) Press->Scan

Caption: Critical path for preparing high-fidelity KBr pellets to avoid scattering artifacts.

References

  • Michigan State University (MSU). Infrared Spectroscopy: Carbonyl Compounds & Substituent Effects. [Link][1]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Alkyl Halides & Carbonyls). [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. [Link][1]

  • National Institutes of Health (NIH) / PMC. Substituent Effects on NMR and IR of Chromanone Derivatives. [Link][1]

  • Shimadzu. Measurement Methods for Powder Samples (KBr vs ATR). [Link]

Sources

Safety Operating Guide

Guide to Proper Disposal of 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one

[1][2]

Executive Summary

6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one is a halogenated organic intermediate. Unlike standard organic waste, the presence of chlorine atoms on the aromatic ring and the spiro-cyclobutane moiety dictates a strict disposal protocol to prevent the formation of dioxins during incomplete combustion and to manage the release of acidic gases (HCl).

Immediate Directive:

  • DO NOT dispose of down the drain (Strictly Prohibited).[1][2]

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination of cheaper waste streams.[3]

  • MANDATORY: Segregate into "Halogenated Organic Waste" streams destined for high-temperature incineration with acid gas scrubbing.

Hazard Identification & Waste Classification

To ensure compliance with RCRA (USA) and REACH (EU) standards, the disposal logic is derived from the molecule's functional groups.

Functional GroupHazard CharacteristicImpact on Disposal
Aryl Chlorides (Cl-Ar) Toxic combustion byproducts (HCl, Dioxins)Requires High-Temp Incineration (>1100°C) with scrubbers.
Spiro-Cyclobutane Ring Strain (~26 kcal/mol)High energy release upon combustion; requires controlled feed rates in incinerators.
Chroman-4-one Core Organic persistencePotential aquatic toxicity; must not leach into soil/water.[4]

RCRA Waste Classification (USA): While this specific CAS is likely not a "Listed Waste" (F, K, P, or U list) unless part of a specific discarded formulation, it must be treated as Characteristic Hazardous Waste if it exhibits toxicity or is in a flammable solvent.

  • Default Classification: Non-RCRA Regulated Halogenated Waste (unless TCLP testing proves otherwise).

  • Best Practice: Treat as Hazardous Halogenated Waste .

Segregation & Packaging Protocol

Proper segregation is the single most critical step in the disposal workflow. Mixing halogenated compounds with non-halogenated fuels renders the entire mixture unsuitable for standard fuel blending, significantly increasing disposal costs and environmental impact.

Step 1: Segregation (The "Golden Rule")
  • Isolate: Designate a specific satellite accumulation area for this compound.

  • Incompatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are present in the same waste container. The cyclobutane ring can be susceptible to ring-opening oxidation, potentially causing exothermic pressure buildup.

Step 2: Containerization
  • Solid Waste: Use wide-mouth High-Density Polyethylene (HDPE) jars or amber glass jars.

  • Liquid Waste (Mother Liquor): Use HDPE carboys or safety cans rated for halogenated solvents.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

Step 3: Labeling

Labels must be GHS compliant and explicitly state:

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of this compound, ensuring it reaches the correct destruction facility.

DisposalWorkflowStartWaste Generation:6,8-Dichlorospiro[chroman...]StateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSegregationSolidSegregate: Solid Halogenated Bin(Do NOT mix with trash)Solid->SegregationSolidSegregationLiquidSegregate: Liquid Halogenated Carboy(Do NOT mix with non-halogens)Liquid->SegregationLiquidContainerContainer: HDPE or Amber Glass(Vented Cap if reactive)SegregationSolid->ContainerSegregationLiquid->ContainerLabelingLabel: 'Halogenated Organic Waste'List full chemical nameContainer->LabelingDestructionFacility: High-Temp Incineration(>1100°C with Scrubber)Labeling->Destruction

Figure 1: Decision matrix for the segregation and disposal of halogenated spiro-chromanones.

Emergency Spill Management

In the event of a spill, immediate containment is necessary to prevent environmental contamination.[1]

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves, safety goggles, and a lab coat.[2] If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet-wipe method.

    • Liquid Spill: Dike the spill with absorbent socks. Use vermiculite or chem-absorbent pads. Do not use paper towels (combustible).

  • Cleanup: Place all contaminated absorbents into the Halogenated Solid Waste container.

  • Decontamination: Wash the surface with a mild surfactant and water; collect this rinsate as halogenated liquid waste.

Final Destruction Methodology

Why is High-Temperature Incineration required?

  • Dioxin Prevention: Chlorinated aromatics can rearrange into polychlorinated dibenzodioxins (PCDDs) if burned at low temperatures (<800°C).

  • Acid Gas Management: The combustion reaction releases Hydrogen Chloride gas:

    
    
    Commercial incinerators utilize wet scrubbers (using NaOH or Lime) to neutralize the HCl before stack release.
    

Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Stericycle) codes this waste for Incineration (Code: INCIN) and not Fuel Blending.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. [Link]

Personal protective equipment for handling 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Applicability: Research & Development, Organic Synthesis, Medicinal Chemistry

  • Hazard Banding: Control Band 3 (Potent/Irritant) – Default for functionalized spirocycles with limited tox data.

Executive Summary & Risk Context

As a Senior Application Scientist, I emphasize that safety in handling novel intermediates like 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one is not merely about compliance; it is about preserving the integrity of your biological assays and your long-term health.

While specific toxicological data (LD50, mutagenicity) may be sparse for this specific catalog item, we apply Structure-Activity Relationship (SAR) logic to predict hazards:

  • Dichlorinated Motif: Halogenation increases lipophilicity, facilitating skin absorption and potential bio-accumulation.

  • Spiro-Cyclobutane Ring: High ring strain suggests increased chemical reactivity compared to standard chromanones.

  • Alpha-Chloro Ketone Analogs: Structurally similar compounds often exhibit lachrymatory properties and skin sensitization.

Core Directive: Treat this compound as a High-Potency Unknown . All procedures below are designed to create a "Zero-Exposure" workflow.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum OSHA standards (29 CFR 1910.132), focusing on "Defense in Depth."

Body ZonePPE RequirementTechnical Rationale
Hand Protection Double Gloving (Nitrile) [1]• Inner: 4 mil Nitrile (Examination grade)• Outer: 5-8 mil Nitrile (Extended cuff)Halogenated organics can permeate standard latex. The outer glove protects against gross contamination; the inner glove protects against incidental contact during doffing.
Respiratory Engineering Control Primary • Fume Hood (Face velocity: 80–100 fpm)• Fallback: N95/P100 Particulate RespiratorAs a solid, the primary risk is dust generation during weighing. The spiro-scaffold often crystallizes into fine needles that easily aerosolize.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+ D3 rated)Standard safety glasses are insufficient for fine powders or splash risks. The "D3" rating specifically covers droplets and splashes.
Body Tyvek® Lab Coat (or equivalent) • Closed front• Knit wristsCotton coats absorb halogenated liquids. Tyvek provides a non-porous barrier against both dusts and organic solvent splashes.

Operational Workflow: The "Safe-Path" Protocol

Phase A: Storage & Transport
  • Condition: Store at 2–8°C (Refrigerated). Halogenated ketones can degrade, releasing HCl gas if moisture is present.

  • Vessel: Amber glass with a PTFE-lined cap.

  • Transport: Never carry the bottle by hand. Use a secondary containment bucket (polyethylene) when moving from the fridge to the balance.

Phase B: Weighing & Solubilization (Critical Risk Point)
  • Static Control: Spiro-compounds are prone to static charge. Use an anti-static gun or polonium strip inside the balance enclosure to prevent "powder fly-out."

  • Solvent Selection: When dissolving, add solvent (e.g., DCM, DMSO) slowly.

    • Caution: The heat of solution is generally low, but spiro-ring strain release is a theoretical risk. Dissolve in a tared vial, not on the balance.

Phase C: Reaction Setup
  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Moisture can hydrolyze the chloride, generating corrosive byproducts.

  • Temperature: Do not heat above 80°C without a reflux condenser and blast shield, as thermal decomposition of the cyclobutane ring is possible.

Waste Disposal & Decontamination

Strict Segregation Rule: Do NOT mix this compound with oxidizing acids (Nitric/Sulfuric) or alkaline waste streams.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste (yellow bag/bucket), not regular trash.

  • Liquid Waste: Dispose of in the Halogenated Organic Solvent stream.

    • Labeling: Clearly mark "Contains Halogenated Chromanone" to alert waste handlers.

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[2] Use a wet wipe or HEPA vacuum.

    • Solution: Absorb with vermiculite or polypropylene pads. Double bag.

Visualizing the Safety Architecture

The following diagram illustrates the "Defense in Depth" strategy for handling this compound, mapping hazards to specific controls.

SafetyProtocol cluster_workflow Operational Flow Compound 6,8-Dichlorospiro [chroman-2,1'-cyclobutan]-4-one Dust Hazard: Aerosolized Dust Compound->Dust SkinAbs Hazard: Dermal Absorption (Lipophilic) Compound->SkinAbs Reactivity Hazard: Ring Strain/HCl Release Compound->Reactivity Hood Engineering Control: Fume Hood (80-100 fpm) Dust->Hood Primary Barrier Static Process Control: Anti-Static Gun Dust->Static Prevention Gloves PPE: Double Nitrile Gloves (4mil + 8mil) SkinAbs->Gloves Contact Barrier Waste Disposal: Halogenated Stream Reactivity->Waste Segregation Storage Storage (2-8°C) Weighing Weighing (Static Control) Storage->Weighing Reaction Reaction (Inert Gas) Weighing->Reaction Reaction->Waste

Figure 1: Risk-Control Pathway mapping specific hazards of the spiro-chromanone structure to required engineering and PPE controls.

References & Authority

  • Occupational Safety and Health Administration (OSHA). (2024).[3][4][5] Personal Protective Equipment Standards (29 CFR 1910.132).[6]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7][8][9] National Academies Press.

  • PubChem. (n.d.). Compound Summary: Halogenated Chromanones (General Hazard Profile). National Library of Medicine.

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria (Specific Target Organ Toxicity).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.